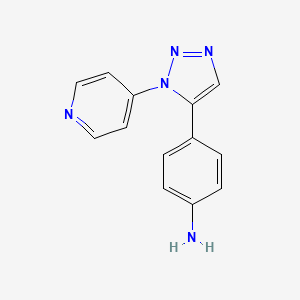
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound that features a pyridine ring, a triazole ring, and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic pathways.
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)aniline: This compound lacks the triazole ring but shares the pyridine and aniline groups.
1-(Pyridin-4-yl)-1H-1,2,3-triazole: This compound lacks the aniline group but contains the pyridine and triazole rings.
Uniqueness
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is unique due to the presence of all three functional groups (pyridine, triazole, and aniline) in a single molecule. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
142977-79-5 |
|---|---|
分子式 |
C13H11N5 |
分子量 |
237.26 g/mol |
IUPAC 名称 |
4-(3-pyridin-4-yltriazol-4-yl)aniline |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-10(2-4-11)13-9-16-17-18(13)12-5-7-15-8-6-12/h1-9H,14H2 |
InChI 键 |
WQRJDOQVUUTFRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=NC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


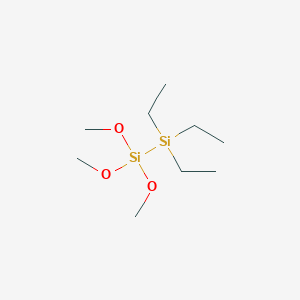
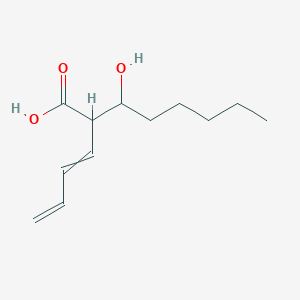
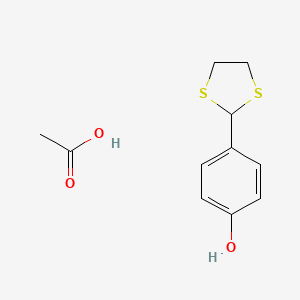
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
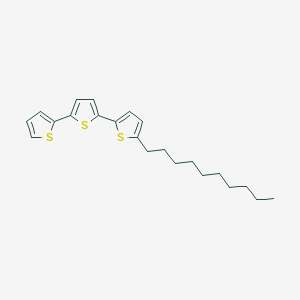
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
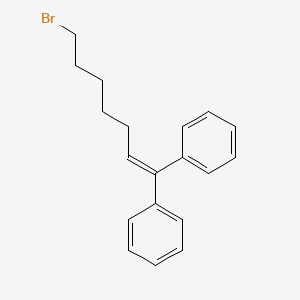
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
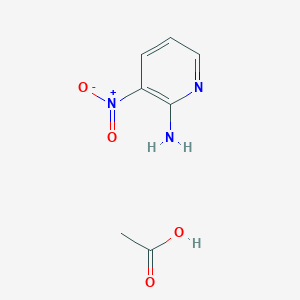
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
